2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene
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Overview
Description
2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene is a chemical compound with the molecular formula C16H22BrFN2O2. It is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl (BOC) group, a bromine atom, and a fluorine atom on a benzene ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a BOC group to form 4-BOC-piperazine.
Bromination and Fluorination: The benzene ring is then brominated and fluorinated to introduce the bromine and fluorine atoms at specific positions.
Coupling Reaction: The protected piperazine derivative is coupled with the brominated and fluorinated benzene ring under suitable reaction conditions, often using a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection: The BOC group can be removed under acidic conditions to yield the free piperazine derivative.
Cross-Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiolate, typically in polar aprotic solvents like DMF or DMSO.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in organic solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include substituted piperazine derivatives.
Deprotection: The free piperazine derivative is obtained.
Cross-Coupling Reactions: Various biaryl or diaryl compounds are formed.
Scientific Research Applications
2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It is investigated for its potential therapeutic properties, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring and the BOC group can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-BOC-Piperazinomethyl)phenylboronic acid pinacol ester
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
Uniqueness
2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene is unique due to the specific combination of the BOC-protected piperazine ring, bromine, and fluorine atoms. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-[(2-bromo-6-fluorophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)11-12-13(17)5-4-6-14(12)18/h4-6H,7-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBGSCNKKRGCJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC=C2Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742736 |
Source
|
Record name | tert-Butyl 4-[(2-bromo-6-fluorophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355246-97-7 |
Source
|
Record name | tert-Butyl 4-[(2-bromo-6-fluorophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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